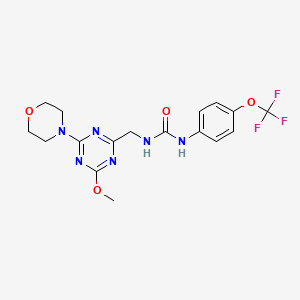
1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C17H19F3N6O4 and its molecular weight is 428.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea is a complex organic compound belonging to the class of triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, characterized by a triazine core and various functional groups. Its molecular formula is C15H17F3N4O3 with a molecular weight of approximately 368.32 g/mol.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its potential therapeutic applications.
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this urea derivative effectively inhibited the growth of various bacteria and fungi. The mechanism often involves the disruption of essential metabolic pathways in microbial cells.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 20 | 100 |
| Candida albicans | 18 | 100 |
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies using various cancer cell lines have indicated that it can induce apoptosis through intrinsic and extrinsic pathways.
Case Study:
A study involving human colon cancer cells (HCT116) reported that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05), alongside increased markers of apoptosis such as cleaved caspase-3 and PARP.
Antiviral Activity
Preliminary investigations have suggested potential antiviral effects against certain viruses. The mechanism may involve interference with viral replication processes or modulation of host immune responses.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes involved in cell signaling and metabolic pathways. For instance, its morpholino group enhances solubility and bioavailability, facilitating better interaction with target sites.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with other related triazine derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity | Antiviral Activity |
|---|---|---|---|
| This compound | Moderate | High | Low |
| N-(4-Amino-6-methoxy-1,3,5-triazine) | High | Moderate | Moderate |
| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | Low | High | High |
Propiedades
IUPAC Name |
1-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O4/c1-28-16-24-13(23-14(25-16)26-6-8-29-9-7-26)10-21-15(27)22-11-2-4-12(5-3-11)30-17(18,19)20/h2-5H,6-10H2,1H3,(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUKQEQJKVFGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














